

5-Bromoindan-2-ol: A Technical Guide to its Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Bromoindan-2-ol**

Cat. No.: **B118872**

[Get Quote](#)

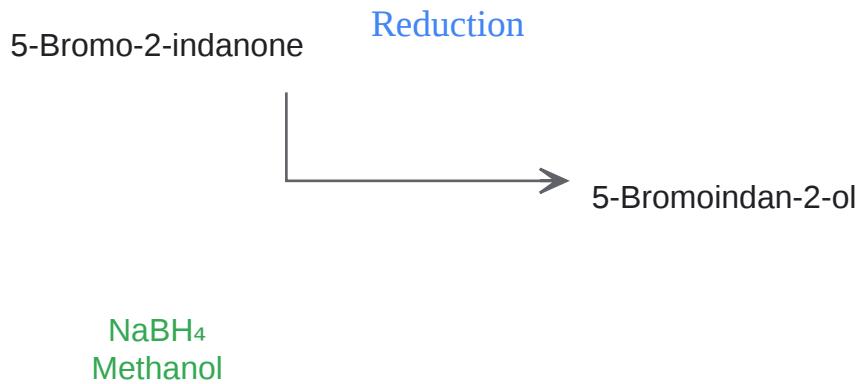
For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **5-Bromoindan-2-ol**, a halogenated derivative of 2-indanol. This document details its discovery, presents a thorough experimental protocol for its synthesis, summarizes its key physicochemical properties, and explores its potential applications in the field of medicinal chemistry and drug development.

Discovery and History

The first documented synthesis of **5-Bromoindan-2-ol** appears in a 2005 publication in the journal *Tetrahedron*. The development of this compound and other substituted indanones and indanols was driven by the need for versatile chemical intermediates in the synthesis of more complex molecules, particularly for drug discovery programs. The indane scaffold itself is recognized as a "privileged" structure in medicinal chemistry, as it is a core component of numerous biologically active compounds. The introduction of a bromine atom at the 5-position and a hydroxyl group at the 2-position of the indane ring system provides two distinct points for further chemical modification, making **5-Bromoindan-2-ol** a valuable building block for creating diverse molecular libraries for screening and lead optimization.

Physicochemical Properties


A summary of the known quantitative data for **5-Bromoindan-2-ol** is presented in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Formula	C ₉ H ₉ BrO	ChemSynthesis
Molecular Weight	213.07 g/mol	ChemSynthesis
Melting Point	115-117 °C	ChemSynthesis
Appearance	Solid	Inferred

Experimental Protocol: Synthesis of 5-Bromoindan-2-ol

The synthesis of **5-Bromoindan-2-ol** is achieved through the reduction of its corresponding ketone precursor, 5-bromo-2-indanone. The following protocol is based on established chemical literature.

Reaction Scheme:

[Click to download full resolution via product page](#)

A schematic of the reduction of 5-bromo-2-indanone to **5-Bromoindan-2-ol**.

Materials:

- 5-bromo-2-indanone
- Sodium borohydride (NaBH₄)

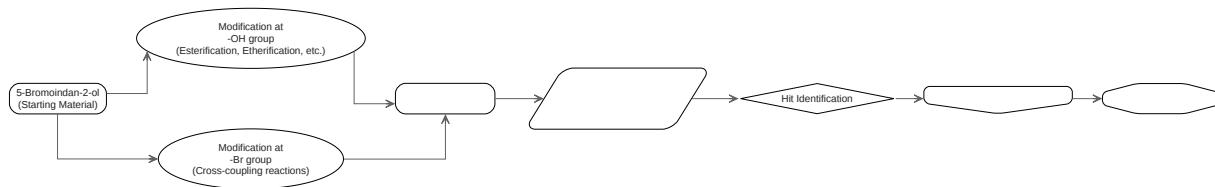
- Methanol (MeOH)
- Dichloromethane (CH₂Cl₂)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)
- Silica gel for column chromatography
- Ethyl acetate (EtOAc)
- Hexanes

Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator
- Glassware for column chromatography

Procedure:

- Reaction Setup: In a round-bottom flask, dissolve 5-bromo-2-indanone (1.0 eq) in methanol. Place the flask in an ice bath and stir the solution.
- Reduction: Slowly add sodium borohydride (1.1 eq) to the cooled solution in portions.
- Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.


- Work-up:
 - Carefully quench the reaction by the slow addition of water.
 - Remove the methanol under reduced pressure using a rotary evaporator.
 - To the remaining aqueous residue, add dichloromethane to extract the product.
 - Transfer the mixture to a separatory funnel and separate the organic layer.
 - Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
 - Dry the organic layer over anhydrous magnesium sulfate.
- Purification:
 - Filter off the drying agent.
 - Concentrate the filtrate under reduced pressure to obtain the crude product.
 - Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure **5-Bromoindan-2-ol**.

Applications in Drug Development

While specific drugs derived directly from **5-Bromoindan-2-ol** are not yet on the market, its structural motifs are present in a variety of pharmacologically active compounds. The indane core is a key feature in several approved drugs and clinical candidates targeting a range of diseases.

The true value of **5-Bromoindan-2-ol** for researchers and drug development professionals lies in its utility as a versatile intermediate. The presence of both a nucleophilic hydroxyl group and a bromine atom, which can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allows for the systematic and diverse modification of the indane scaffold.

Logical Workflow for a Medicinal Chemistry Program:

[Click to download full resolution via product page](#)

A workflow illustrating the use of **5-Bromoindan-2-ol** in a drug discovery program.

This workflow highlights how **5-Bromoindan-2-ol** can be systematically modified at two distinct positions to generate a library of novel compounds. These compounds can then be screened against various biological targets to identify "hits." Promising hits can subsequently undergo lead optimization to improve their pharmacological properties, ultimately leading to the identification of a potential drug candidate. The exploration of substituted indanol derivatives continues to be an active area of research in the quest for new and effective therapeutics.

- To cite this document: BenchChem. [5-Bromoindan-2-ol: A Technical Guide to its Discovery, Synthesis, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b118872#discovery-and-history-of-5-bromoindan-2-ol\]](https://www.benchchem.com/product/b118872#discovery-and-history-of-5-bromoindan-2-ol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com